molecular formula C17H20N2O3 B089581 N-(4-Amino-2,5-diethoxyphenyl)benzamide CAS No. 120-00-3

N-(4-Amino-2,5-diethoxyphenyl)benzamide

Cat. No. B089581
CAS RN: 120-00-3
M. Wt: 300.35 g/mol
InChI Key: CNXZLZNEIYFZGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Amino-2,5-diethoxyphenyl)benzamide and related compounds involves acylation and reduction reactions, starting from nitroaniline derivatives. Jin Ning-ren (2012) demonstrated the synthesis through acylation of 2,4-diethoxy-5-nitroaniline (DEANB) followed by a reduction reaction to yield high-purity benzamide derivatives under optimized conditions, including the use of benzoyl chloride and specific solvents at controlled temperatures and pressures (Jin Ning-ren, 2012).

Molecular Structure Analysis

Characterization techniques such as NMR, MS, and FT-IR play a crucial role in confirming the molecular structure of synthesized compounds. These methods provide detailed insights into the arrangement of atoms within the molecule and are essential for verifying the identity and purity of the synthesized benzamide derivatives (Jin Ning-ren, 2012).

Scientific Research Applications

  • Synthesis and Characterization: Studies have focused on the synthesis and characterization of related benzamide compounds, indicating their potential use in drug chemistry and medicinal applications. For instance, the synthesis of a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone demonstrated their potential biological applications, including the ability to bind nucleotide protein targets (Saeed et al., 2015).

  • Antioxidant Activity: Benzamide derivatives, including those with amino substitutions, have shown promising antioxidant activity. This was studied through the electrochemical oxidation of amino-substituted derivatives, suggesting their potential as powerful antioxidants in scavenging free radicals (Jovanović et al., 2020).

  • Anticonvulsant Activity: Certain benzamide derivatives, like 4-Amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated in anticonvulsant models. Their efficacy in these models suggests a potential application in the treatment of convulsive disorders (Lambert et al., 1995).

  • Antispasmodic and Antihypoxic Properties: Research into benzamides has shown their potential as physiologically active substances with applications as anticonvulsants and antispasmodics. This includes their use in conditions like gastrointestinal spasms and hypoxia-related disorders (Bakibaev et al., 1994).

  • Anti-Inflammatory and Analgesic Effects: The synthesis of benzamide derivatives and their subsequent evaluation for anti-inflammatory and analgesic effects indicate their potential use in managing pain and inflammation-related conditions (Mostafa et al., 2023).

  • Antiplasmodial Activities: Some benzamide derivatives, such as N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide, have shown promise in their antiplasmodial activities, particularly against strains of Plasmodium falciparum, suggesting their potential use in malaria treatment (Hermann et al., 2021).

  • Antimicrobial Activities: New benzamide compounds isolated from endophytic Streptomyces, including 2-amino-3,4-dihydroxy-5-methoxybenzamide, have shown antimicrobial activities, indicating their potential in developing new antimicrobial agents (Yang et al., 2015).

  • Application in Cancer Treatment: Certain benzamide derivatives have been investigated for their therapeutic efficacy in treating tumors, particularly those that grow slowly. Their differential antitumor activity suggests potential applications in oncology (Berger et al., 1985).

Safety And Hazards

“N-(4-Amino-2,5-diethoxyphenyl)benzamide” is irritating to eyes, respiratory system, and skin . It’s recommended to avoid contact with skin and eyes, and to use it in a well-ventilated area .

properties

IUPAC Name

N-(4-amino-2,5-diethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZLZNEIYFZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059504
Record name Benzamide, N-(4-amino-2,5-diethoxyphenyl)-
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Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-(4-Amino-2,5-diethoxyphenyl)benzamide

CAS RN

120-00-3
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Record name Benzamide, N-(4-amino-2,5-diethoxyphenyl)-
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Record name Benzamide, N-(4-amino-2,5-diethoxyphenyl)-
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Record name 4'-amino-2',5'-diethoxybenzanilide
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Record name N-(4-AMINO-2,5-DIETHOXYPHENYL)BENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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